

Radical isothermal titration calorimetry

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Compound Focus: Radical

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Understanding the Binding Challenge

Radical is a natural product that acts as a potent, specific inhibitor of the N-terminal ATP-binding pocket of Hsp90, a molecular chaperone that is a promising anticancer target [1] [2]. Its dissociation constant (Kd) is in the **low nanomolar range** [3] [4].

For such tight binding interactions, direct ITC titration often fails to yield an accurate binding constant. The titration curve becomes too steep because the **c-value** ($c = n*[M_t]/Kd$) is very high, making the data difficult to fit reliably [1] [4]. The following table summarizes the quantitative binding data for **radical** from the literature.

Protein Target	Reported Kd	Method Used	Key Findings
N-terminal domain of human Hsp90 α (Hsp90 α N) [1] [4]	1 nM	Thermal Shift Assay (TSA)	Profound protein stabilization; melting temperature (Tm) increased by >10°C.
Human Hsp90 α (full-length) [3]	0.04 nM	ITC & TSA	Binding is strongly exothermic and linked to a protonation event.

Protein Target	Reported Kd	Method Used	Key Findings
Human Hsp90 β (full-length) [3]	0.15 nM	ITC & TSA	Slightly weaker affinity compared to Hsp90 α , potentially due to a single amino acid difference (Ser52).

Protocol 1: Displacement (Competitive) ITC

This method involves titrating **radicol** into a solution containing Hsp90 that is pre-saturated with a weaker-binding, well-characterized ligand.

Materials and Reagents

- **Protein:** Purified N-terminal domain of human Hsp90 α (or full-length). Concentration must be accurately determined.
- **Ligands:**
 - **Radicol:** Prepare a high-concentration stock solution in DMSO. Determine concentration spectrophotometrically using an extinction coefficient of 14,700 M⁻¹ cm⁻¹ at 265 nm in methanol [3].
 - **Weak Binder:** A known, weaker inhibitor of Hsp90 (e.g., a resorcinol-based compound with a Kd in the micromolar range).
- **Buffer:** A suitable buffer such as 40 mM KP (Potassium Phosphate), pH 7.5. Note that **radicol** binding to Hsp90 has been shown to be linked to protonation, so buffer selection is critical [3].

Experimental Procedure

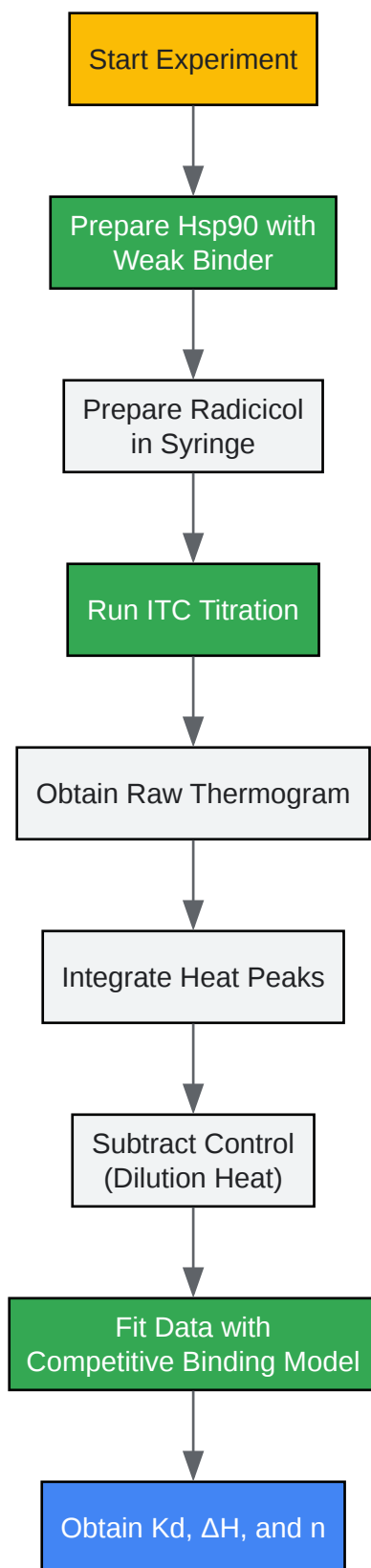
- **Prepare the Sample Cell:** Fill the ITC sample cell with Hsp90 (e.g., 10-20 μ M) that has been pre-mixed with a saturating concentration (e.g., 2-3 times its Kd) of the weak-binding ligand.
- **Prepare the Titration Syringe:** Load the syringe with a solution of **radicol** (e.g., 100-200 μ M) prepared in the same buffer as the protein solution. The concentration of **radicol** should be significantly higher than that of the protein-weak binder complex.
- **Perform ITC Experiment:**
 - Set the reference cell with degassed buffer or water.
 - Set the temperature to 25°C.

- Program the instrument for a series of injections (e.g., 20-25 injections of 2 μL each) with a duration of 4 seconds and a spacing of 180 seconds between injections.
- Run the experiment, including a control titration of **radicol** into buffer to subtract the heat of dilution.

Data Analysis

- Integrate the raw heat peaks to obtain a plot of heat released per mole of injectant versus the molar ratio.
- Fit the resulting isotherm using a **competitive binding model** available in ITC data analysis software. The model will use the known K_d of the weak binder to calculate the K_d for **radicol**.
- The fit will directly provide the dissociation constant (K_d), enthalpy change (ΔH), and stoichiometry (n) for **radicol** binding.

The workflow for this multi-stage experiment is outlined below.



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Protocol 2: Thermal Shift Assay (TSA)

TSA measures the stabilization of a protein against thermal denaturation upon ligand binding. For very tight binders like **radicol**, this method can accurately determine the K_d .

Materials and Reagents

- **Protein:** Purified Hsp90 α N (e.g., 5 μ M for the experiment).
- **Ligand: Radicol** stock in DMSO. Prepare a dilution series where the concentration spans from well below to above the expected K_d (e.g., 0.1 nM to 10 μ M).
- **Fluorescent Dye:** 1,8-anilinonaphthalene sulfonate (ANS), 50 μ M final concentration [1] [4].
- **Buffer:** 40 mM KP, pH 7.5.
- **Equipment:** Real-time PCR instrument or other thermal gradient-capable fluorometer.

Experimental Procedure

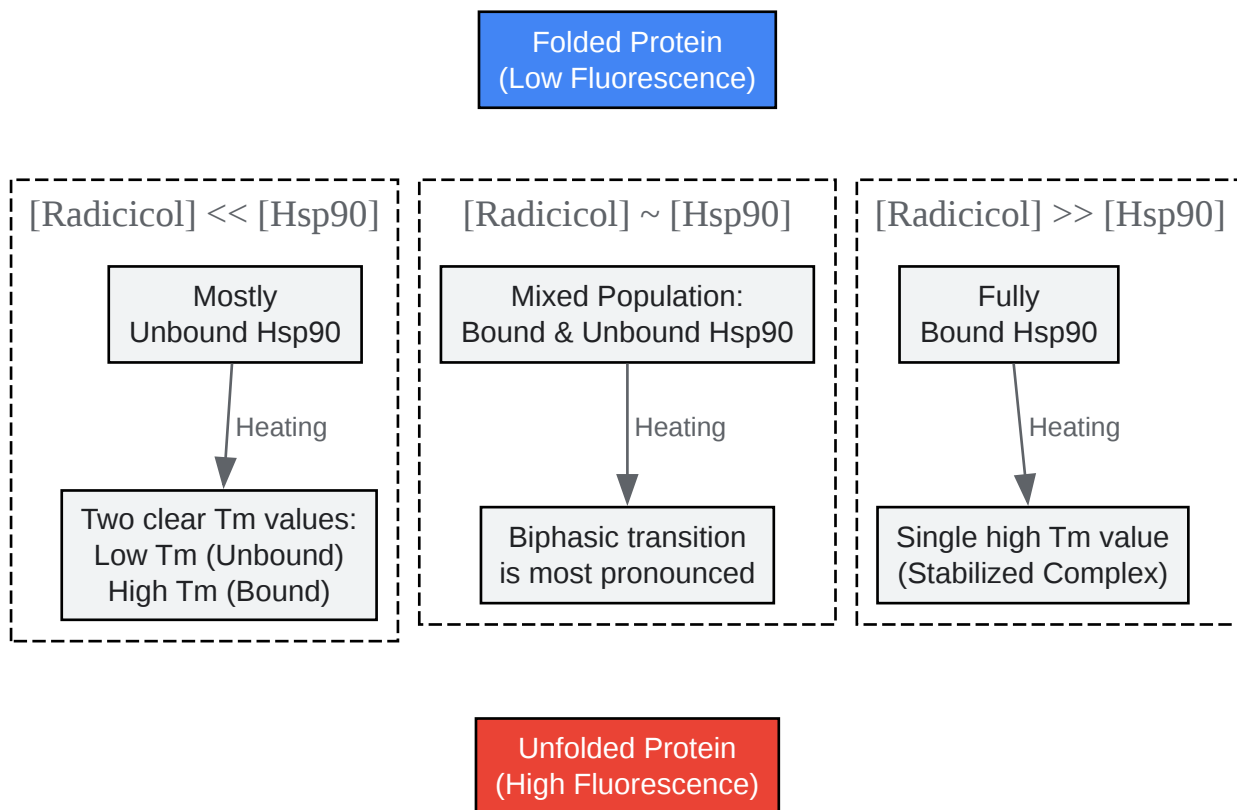
- **Sample Preparation:** In a 96-well PCR plate, prepare a series of samples containing a fixed concentration of Hsp90 (e.g., 5 μ M), a fixed concentration of ANS dye (e.g., 50 μ M), and varying concentrations of **radicol**. Include a protein-only control (no **radicol**).
- **Fluorescence Measurement:**
 - Place the plate in the instrument and set the fluorescence parameters (excitation \sim 370 nm, emission \sim 470 nm for ANS).
 - Program a thermal ramp from 25°C to 95°C with a slow ramp rate (e.g., 1°C per minute) while continuously monitoring fluorescence.
- **Data Collection:** The instrument will generate fluorescence vs. temperature curves for each **radicol** concentration.

Data Analysis

- For each curve, determine the melting temperature (T_m), which is the temperature at the inflection point of the transition (where the fluorescence signal is halfway between the baselines of the folded and unfolded states).
- Plot the observed T_m against the logarithm of the **radicol** concentration. The data will form a sigmoidal curve.
- Fit the data to a model derived from the following relationship to obtain the K_d [1]:

- **Key Observation:** At subsaturating ligand concentrations ($[L] < [P]$), you may observe **two distinct melting transitions**—one for the unbound protein and one for the protein-ligand complex [1] [4]. This is a hallmark of very tight binding.
- The fraction of ligand-bound protein (n) at each point is related to the total protein and ligand concentrations and the K_d . The fitting procedure, which accounts for the separate transitions, will yield the K_d for **radicicol** and the parameters of protein stability (ΔG of unfolding, ΔH of unfolding) [1].

The conceptual diagram below illustrates the two-transition phenomenon observed in TSA with tight binders.



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Method Comparison and Selection

The choice between the two methods depends on the experimental goals and available resources.

Feature	Displacement ITC	Thermal Shift Assay (TSA)
Primary Output	Direct thermodynamic parameters (Kd, ΔH , ΔS , n).	Dissociation constant (Kd) and protein stability parameters.
Throughput	Low (one condition per run).	High (96-well or 384-well plate format).
Key Advantage	Provides a full thermodynamic profile of the binding reaction.	Does not require a secondary ligand; can be used as a primary screen.
Key Limitation	Requires a well-characterized weak binder with a known Kd.	Requires an optimized protein-dye system; does not directly measure binding enthalpy.
Sample Consumption	Relatively high.	Very low.

Conclusion and Best Practices

For accurately determining the binding affinity of the very tight binder **radicol** to Hsp90:

- **Displacement ITC** is the method of choice when a full thermodynamic characterization is required and a suitable weak competitor is available.
- **TSA** is an excellent alternative for high-throughput screening or when a competitor ligand is not available, and it uniquely reveals the two-transition behavior indicative of ultra-tight binding.

Best Practices:

- Always use high-purity, freshly prepared **radicol** solutions, as the compound can degrade in DMSO over time [3].
- Accurately determine the concentration of both protein and **radicol** stocks.
- For ITC, ensure thorough degassing of all solutions to prevent bubble formation.
- For TSA, include controls (protein alone, dye alone) and perform replicates to ensure data robustness.

I hope these detailed application notes and protocols empower your research on Hsp90 inhibitors. Should you require further clarification on any of the steps, please feel free to ask.

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References

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